![molecular formula C50H80O21 B3030723 Parisyunnanoside B CAS No. 945865-37-2](/img/structure/B3030723.png)
Parisyunnanoside B
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Overview
Description
Scientific Research Applications
Anticancer Properties
Parisyunnanoside B has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxicity against human CCRF leukemia cells . Further research is needed to explore its mechanism of action and its efficacy against other cancer cell lines.
Future Directions
The future research directions for Parisyunnanoside B could involve further exploration of its biosynthesis, regulation, and molecular evolutionary mechanisms. This could provide new insights and references for studying its distribution, diversity, and evolutionary history in plants. Furthermore, a deeper understanding of Parisyunnanoside B biosynthesis could contribute to its industrial production and pharmacological applications .
Mechanism of Action
Target of Action
Parisyunnanoside B is a natural product, which is an active substance of Parisyunnanosides A-D . It has been isolated from the plant Paris quadrifolia It has been found to inhibit the proliferation of human tumor cells in vitro .
Mode of Action
It is suggested that its activity may be due to its ability to inhibit protein synthesis through inhibition of ribosomal proteins or interference with rna synthesis
Biochemical Pathways
Given its proposed mode of action, it is likely that it impacts the pathways related to protein synthesis and rna synthesis
Result of Action
Parisyunnanoside B has been found to inhibit the proliferation of human tumor cells in vitro . This suggests that it may have potential anti-tumor effects.
Action Environment
As a natural product isolated from the plant paris quadrifolia , it is likely that factors such as temperature, pH, and light could potentially influence its stability and efficacy
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3/t20-,22-,24-,25+,26-,27-,29-,30+,31-,32+,33-,34-,35+,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHBUPSNWTUHE-VEWPCOCASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parisyunnanoside B |
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